

physical and chemical properties of 4-Hydrazinyl-3-nitrobenzonitrile

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Compound of Interest

Compound Name: 4-Hydrazinyl-3-nitrobenzonitrile

Cat. No.: B038958

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An In-depth Technical Guide to 4-Hydrazinyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-Hydrazinyl-3-nitrobenzonitrile** (CAS No. 124839-61-8), a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis, characterization, and safety, and where experimental data is unavailable, provides information on closely related compounds to infer potential properties and reactivity.

Introduction

4-Hydrazinyl-3-nitrobenzonitrile is a substituted aromatic compound containing a nitrile, a nitro group, and a hydrazinyl moiety. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a variety of heterocyclic compounds and as a potential pharmacophore in drug discovery. The electron-withdrawing nature of the nitrile and nitro groups, combined with the nucleophilic character of the hydrazinyl group, imparts a distinct reactivity profile to the molecule.

Chemical and Physical Properties

Currently, detailed experimental data on the physical properties of **4-Hydrazinyl-3-nitrobenzonitrile** are not readily available in published literature. The following tables summarize the known identifiers and predicted properties. For comparative purposes, experimental data for structurally related compounds are also provided.

Identifiers and General Properties

Property	Value	Source
Chemical Name	4-Hydrazinyl-3-nitrobenzonitrile	-
CAS Number	124839-61-8	[1] [2]
Molecular Formula	C ₇ H ₆ N ₄ O ₂	[1] [3]
Molecular Weight	178.15 g/mol	[1] [3]
SMILES	N#CC1=CC=C(NN)C(=O)C1	[1]
MDL Number	MFCD00051699	[1]

Predicted and Comparative Physical Properties

Direct experimental values for properties such as melting point, boiling point, and solubility of **4-Hydrazinyl-3-nitrobenzonitrile** are not currently published. The table below includes data for related compounds to provide an estimation.

Property	4-Hydrazinyl-3-nitrobenzonitrile (Predicted/Unavailable)	4-Hydroxy-3-nitrobenzonitrile	4-Nitrobenzonitrile	3-Nitrobenzonitrile
Melting Point	Not available	146-148 °C	144-147 °C	115-119 °C
Boiling Point	Not available	Not available	Not available	165 °C (21 mmHg)
Solubility	Not available	Slightly soluble in water; soluble in organic solvents like ethanol and acetone.	Sparingly soluble in water; soluble in chloroform, acetic acid, and hot ethanol.	Sparingly soluble in water.

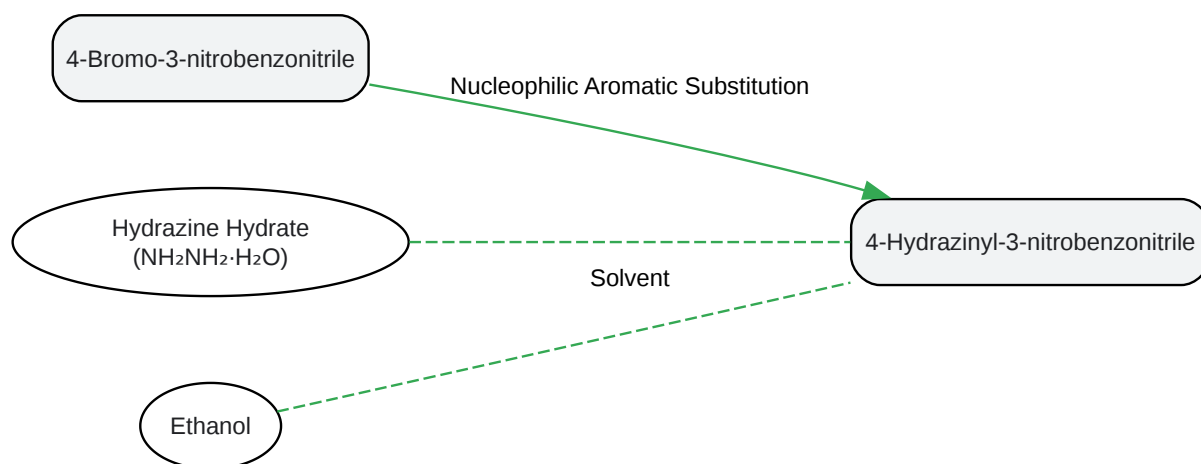
Note: The properties of related compounds are sourced from various chemical suppliers and databases.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Synthesis and Reactivity

Synthetic Route

The primary synthetic route reported for **4-Hydrazinyl-3-nitrobenzonitrile** is the nucleophilic aromatic substitution of a halogen atom in a precursor molecule with hydrazine. Specifically, it can be synthesized from 4-Bromo-3-nitrobenzonitrile.[\[3\]](#)

Reaction Scheme:



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Figure 1: Synthesis of **4-Hydrazinyl-3-nitrobenzonitrile**.

Experimental Protocol (General)

While a detailed experimental protocol for the synthesis of **4-Hydrazinyl-3-nitrobenzonitrile** is not explicitly available, a general procedure for the reaction of a halo-nitroaromatic compound with hydrazine hydrate would involve the following steps. This protocol is based on a historical reference by Borsche (1921) and general knowledge of similar reactions.

Materials:

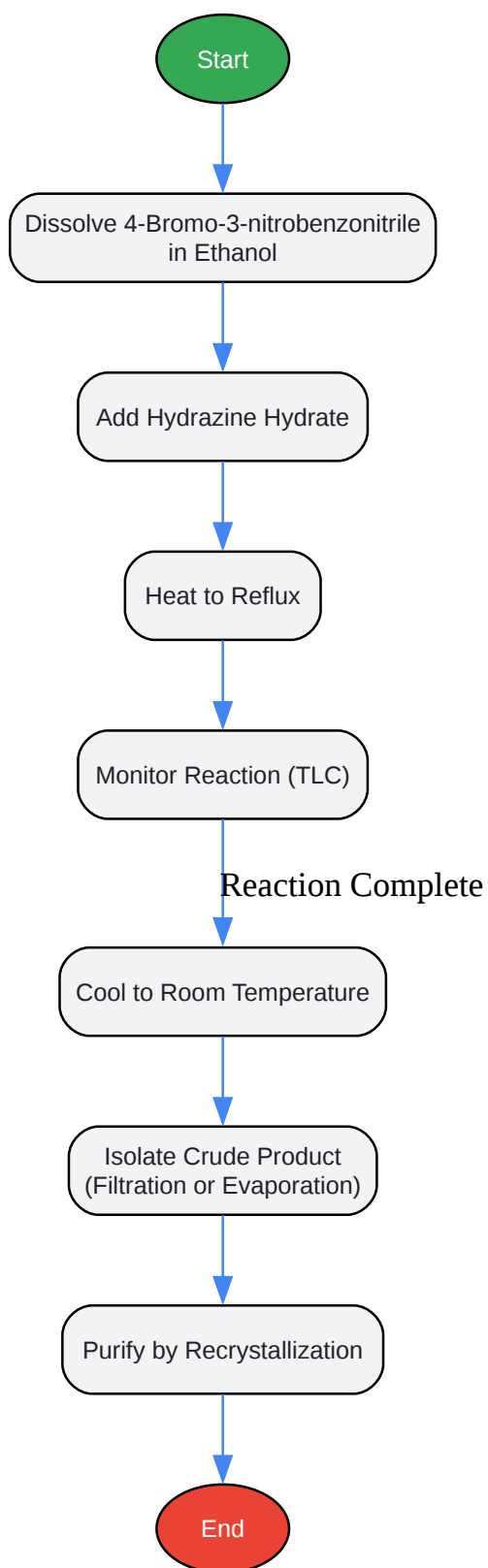
- 4-Bromo-3-nitrobenzonitrile
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve 4-Bromo-3-nitrobenzonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
- Add an excess of hydrazine hydrate to the solution.

- Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
- The crude product should be purified, for example, by recrystallization from a suitable solvent to yield pure **4-Hydrazinyl-3-nitrobenzonitrile**.

Workflow Diagram:



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Figure 2: General experimental workflow for synthesis.

Reactivity

The reactivity of **4-Hydrazinyl-3-nitrobenzonitrile** is dictated by its functional groups:

- **Hydrazinyl Group:** This group is nucleophilic and can react with electrophiles. It is particularly reactive towards aldehydes and ketones to form hydrazones. This reactivity is a cornerstone for the synthesis of various heterocyclic compounds and has been widely exploited in the development of bioactive molecules.^[7]
- **Nitrile Group:** The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.
- **Nitro Group:** The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up further avenues for derivatization.
- **Aromatic Ring:** The benzene ring is activated towards nucleophilic aromatic substitution due to the presence of the nitro and nitrile groups.

Spectral Data

Although a commercial supplier mentions the availability of NMR, HPLC, and LC-MS data for **4-Hydrazinyl-3-nitrobenzonitrile**, this data is not publicly accessible.^[1] The expected spectral characteristics are discussed below based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazinyl group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The NH and NH₂ protons of the hydrazinyl group will likely appear as broad signals.
- **¹³C NMR:** The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the carbon of the nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

- N-H stretching (hydrazinyl group): around 3300-3400 cm^{-1}
- $\text{C}\equiv\text{N}$ stretching (nitrile group): around 2220-2260 cm^{-1}
- N-O stretching (nitro group): two strong bands around 1500-1570 cm^{-1} (asymmetric) and 1300-1370 cm^{-1} (symmetric)
- C=C stretching (aromatic ring): around 1450-1600 cm^{-1}

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 178.15 g/mol. Fragmentation patterns would likely involve the loss of small molecules such as HCN, NO_2 , and NH_2NH .

Biological Activity

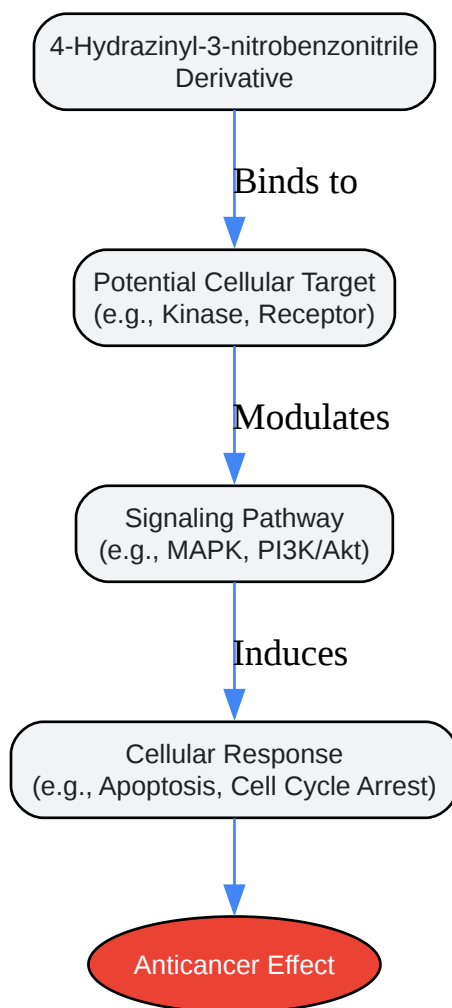
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with **4-Hydrazinyl-3-nitrobenzonitrile**. However, the broader class of hydrazone derivatives is known to exhibit a wide range of pharmacological activities, including:

- Antimicrobial
- Anticancer
- Anti-inflammatory
- Anticonvulsant

These activities are often attributed to the azometine group ($-\text{NHN}=\text{CH}-$) formed upon reaction of the hydrazinyl moiety with carbonyl compounds.^[7] The presence of the nitrobenzonitrile scaffold may further modulate the biological activity. For instance, some nitrophenyl-containing hydrazones have shown promising antiproliferative activity against cancer cell lines.^[8]

Potential Signaling Pathway Interactions (Hypothetical):

Given the known activities of related compounds, **4-Hydrazinyl-3-nitrobenzonitrile** or its derivatives could potentially interact with various signaling pathways. A logical relationship diagram for investigating its potential as an anticancer agent is presented below.



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Figure 3: Hypothetical signaling pathway investigation.

Safety and Handling

A specific Safety Data Sheet (SDS) for **4-Hydrazinyl-3-nitrobenzonitrile** is not publicly available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The safety precautions outlined below are based on the known hazards of structurally similar compounds such as 4-Hydroxy-3-nitrobenzonitrile and 4-Nitrobenzonitrile.^[4]
^[9]

Potential Hazards:

- Harmful if swallowed, inhaled, or absorbed through the skin.
- Causes skin, eye, and respiratory tract irritation.

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydrazinyl-3-nitrobenzonitrile is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific molecule, its structural features suggest a rich reactivity profile that can be exploited for the creation of diverse and complex molecules. Further research is warranted to fully characterize its physical and chemical properties, elucidate its biological activities, and establish a detailed safety profile. This guide serves as a foundational resource for researchers interested in exploring the potential of this intriguing compound.

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References

- 1. 124839-61-8|4-Hydrazinyl-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-HYDRAZINO-3-NITROBENZONITRILE | 124839-61-8 [chemicalbook.com]
- 3. 4-HYDRAZINO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Hydroxy-3-nitrobenzonitrile 98 3272-08-0 [sigmaaldrich.com]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
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